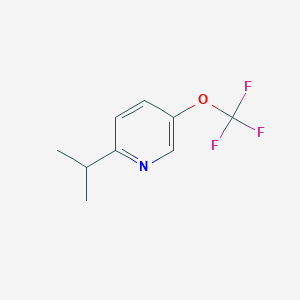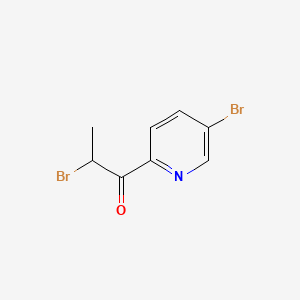
6-Amino-7-ethoxyquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-7-ethoxyquinazolin-4(3H)-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been studied extensively for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-ethoxyquinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 2-aminobenzamide with ethyl orthoformate, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes, optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-7-ethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing reagents like halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Amino-7-ethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminoquinazolin-4(3H)-one: Lacks the ethoxy group, which may affect its biological activity.
7-Ethoxyquinazolin-4(3H)-one: Lacks the amino group, potentially altering its reactivity and applications.
Quinazolin-4(3H)-one: The parent compound, serving as a basis for various derivatives.
Uniqueness
6-Amino-7-ethoxyquinazolin-4(3H)-one is unique due to the presence of both amino and ethoxy groups, which can enhance its biological activity and make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H11N3O2 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
6-amino-7-ethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-9-4-8-6(3-7(9)11)10(14)13-5-12-8/h3-5H,2,11H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
WDDLMMNZQHCWHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)N=CNC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664764.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride](/img/structure/B13664765.png)

![2,2',7,7'-Tetrabromospiro[fluorene-9,9'-xanthene]](/img/structure/B13664773.png)

![2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13664786.png)
![2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid](/img/structure/B13664799.png)
![7-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13664801.png)






